2-amino-N-[1-(furan-2-yl)ethyl]-4-methylpentanamide
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Overview
Description
2-amino-N-[1-(furan-2-yl)ethyl]-4-methylpentanamide is an organic compound that features a furan ring, an amino group, and a pentanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[1-(furan-2-yl)ethyl]-4-methylpentanamide typically involves the reaction of 2-furyl ethylamine with 4-methylpentanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[1-(furan-2-yl)ethyl]-4-methylpentanamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted amides and amines.
Scientific Research Applications
2-amino-N-[1-(furan-2-yl)ethyl]-4-methylpentanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-[1-(furan-2-yl)ethyl]-4-methylpentanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-[1-(furan-2-yl)ethyl]dimethylamine
- 1-(furan-2-yl)-N,N-dimethylethane-1,2-diamine
- 1-(furan-2-yl)-N,N-dimethylethane-1,2-diamine
Uniqueness
2-amino-N-[1-(furan-2-yl)ethyl]-4-methylpentanamide is unique due to its specific structural features, such as the presence of a furan ring and a pentanamide chain. These structural elements contribute to its distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C12H20N2O2 |
---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
2-amino-N-[1-(furan-2-yl)ethyl]-4-methylpentanamide |
InChI |
InChI=1S/C12H20N2O2/c1-8(2)7-10(13)12(15)14-9(3)11-5-4-6-16-11/h4-6,8-10H,7,13H2,1-3H3,(H,14,15) |
InChI Key |
QVDMUXFZYUXPLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C1=CC=CO1)N |
Origin of Product |
United States |
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